2-Ethylhexyl acetate

Descripción

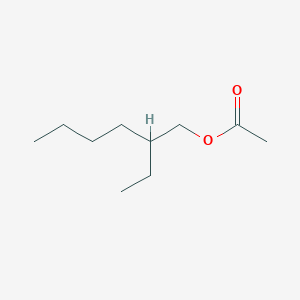

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYWLLHHWAMFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026694 | |

| Record name | 2-Ethylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylhexyl acetate appears as a water-white liquid. Insoluble in water and is less dense than water. Flash point 180 °F. Used as a solvent and in perfumes. Liquid or vapors may irritate skin and eyes. Vapors have a fruity, pleasant odor., Liquid, White liquid; [Hawley], A water-white liquid. | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/977 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

378 °F at 760 mmHg (USCG, 1999), 199 °C, 378 °F | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/977 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

160 °F (USCG, 1999), 82.2 °C, 88 °C (OPEN CUP); 13 °C (CLOSED CUP), 160 °F | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/977 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL, OILS, & OTHER ORG SOLVENTS, SOL IN ETHER, ETHANOL, VERY SLIGHTLY SOLUBLE IN WATER | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.873 at 68 °F (USCG, 1999) - Less dense than water; will float, Sp gr: 0.8718 @ 20 °C/20 °C, 0.873 | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/977 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.93 (AIR= 1) | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.23 [mmHg], 0.23 mm Hg at 25 °C /from experimentally derived coefficients/ | |

| Record name | 2-Ethylhexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE STABLE LIQUID | |

CAS No. |

103-09-3 | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C7K8OA8SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/977 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-80 °C | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis and Reaction Methodologies of 2 Ethylhexyl Acetate

Esterification Pathways for 2-Ethylhexyl Acetate (B1210297) Synthesis

Esterification remains a fundamental and widely utilized method for synthesizing 2-Ethylhexyl acetate. This pathway involves the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst to accelerate the rate of reaction.

Direct Esterification of Acetic Acid with 2-Ethylhexanol

The most common industrial synthesis route is the direct esterification of 2-ethylhexanol with acetic acid. oecd.org This is a reversible reaction, and various techniques are employed to drive the reaction equilibrium towards the formation of the ester product. Heterogeneous solid acid catalysts, such as ion-exchange resins, are often preferred over homogeneous catalysts because they are less corrosive, easily separated from the reaction mixture, and can be regenerated and reused. dergipark.org.tr

Process Intensification Techniques for Esterification

Process intensification (PI) strategies aim to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com For this compound synthesis, several PI techniques have been explored.

Reactive Chromatography (RC): This technique combines chemical reaction and chromatographic separation within a single unit. researchgate.nettandfonline.com For reversible reactions like esterification, RC is particularly advantageous as it continuously separates the products (this compound and water) from the reactants. researchgate.net This separation suppresses the reverse reaction, thereby overcoming thermodynamic equilibrium limitations and leading to higher conversions and purer products. researchgate.net Studies have demonstrated the feasibility of using catalysts like Amberlyst-15, which also acts as an adsorbent, in a fixed-bed chromatographic reactor for this synthesis. researchgate.nettandfonline.com

Reactive Distillation (RD): In reactive distillation, the reactor is also a distillation column. Reactants are converted while products are simultaneously separated based on their boiling points. For the esterification of 2-ethylhexanol, using an entrainer such as toluene (B28343) can be beneficial. researchgate.net The entrainer helps to efficiently remove water from the reactive zone, shifting the equilibrium towards the product side and maintaining the temperature below the thermal stability limit of the catalyst. researchgate.net

Optimization of Reaction Parameters

The efficiency of direct esterification is highly dependent on reaction conditions. Research has focused on optimizing parameters such as temperature, catalyst type and loading, and the molar ratio of reactants.

Kinetic studies using the ion-exchange resin Amberlyst 36 as a catalyst have shown that the reaction follows a second-order reversible model. dergipark.org.tr The equilibrium constant (Kc) was determined to be 81 and was found to be independent of temperature within the range of 333 K to 363 K. dergipark.org.tr To eliminate the influence of external mass transfer resistance, a stirring speed of 1000–1100 rpm is considered effective. dergipark.org.tr Another study using Amberlyst 15 as the catalyst reported an activation energy of 72.2 kJ/mol for the reaction. researchgate.net

| Parameter | Catalyst | Finding/Value | Source |

|---|---|---|---|

| Catalyst | Amberlyst 36 | Effective heterogeneous catalyst, allows for pseudo-homogeneous model fitting. | dergipark.org.tr |

| Equilibrium Constant (Kc) | Amberlyst 36 | 81 (independent of temperature between 333-363 K) | dergipark.org.tr |

| Activation Energy (Ea) | Amberlyst 15 | 72.2 kJ/mol | researchgate.net |

| Stirring Speed | Amberlyst 15 / Amberlyst 36 | 1000-1100 rpm sufficient to eliminate external mass transfer resistance. | dergipark.org.tr |

Transesterification Routes for this compound Production

Transesterification offers an alternative pathway to this compound, involving the reaction of an ester with an alcohol. This method can be advantageous depending on the availability and cost of the starting materials.

Transesterification with Methyl Acetate and 2-Ethylhexanol

A notable transesterification route involves the reaction of methyl acetate with 2-ethylhexanol. asianpubs.org This process has been investigated as a potential application for methyl acetate, a compound with limited industrial use. asianpubs.orgresearchgate.net The reaction is typically catalyzed by a strongly acidic cation-exchange resin, such as NKC-9. asianpubs.orgresearchgate.netresearchgate.net Orthogonal experiments have been used to determine the optimal conditions for this reaction to maximize the conversion of 2-ethylhexanol and the yield of this compound. asianpubs.orgresearchgate.net Under optimized conditions, a product yield of 90.90% and a 2-ethylhexanol conversion of 79.64% have been achieved. asianpubs.org

| Parameter | Value | Source |

|---|---|---|

| Catalyst | NKC-9 (Strongly acidic cation-exchange resin) | asianpubs.orgresearchgate.net |

| Catalyst Loading | 20 wt.% | asianpubs.orgresearchgate.net |

| Molar Ratio (Methyl Acetate:2-Ethylhexanol) | 4:1 | asianpubs.orgresearchgate.net |

| Reaction Temperature | 80 °C | asianpubs.orgresearchgate.net |

| Reaction Time | 3 hours | asianpubs.orgresearchgate.net |

| Resulting Product Yield | 90.90% | asianpubs.org |

| Resulting 2-Ethylhexanol Conversion | 79.64% | asianpubs.org |

Other Transesterification Approaches

Besides methyl acetate, other esters and catalysts can be employed for the synthesis of this compound.

Alkali Metal Alkoxide Catalysis: One patented process describes the transesterification of 2-ethylhexanol with C1-C4 alkyl acetates (e.g., ethyl acetate, butyl acetate) in the presence of an alkali metal alkoxide, such as sodium methoxide (B1231860). google.com

Palm Oil Methyl Ester (POME): The synthesis of palm-based ethylhexyl esters has been achieved through the transesterification of POME with 2-ethylhexanol, using sodium methoxide as a catalyst. This reversible reaction can be completed in a very short time under vacuum pressure, which helps in the removal of the methanol (B129727) byproduct, driving the reaction to completion. researchgate.net A high yield of 98% was reported in less than 30 minutes at 70°C.

Enzymatic Resolution: Lipase (B570770) enzymes can be used to catalyze the reaction of 2-ethyl-1-hexanol with vinyl acetate to form this compound. umw.edu This method is particularly useful in asymmetric synthesis, as the chiral binding pocket of the enzyme can selectively react with one enantiomer of the alcohol over the other. umw.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the production of this compound is revolutionizing the process, making it more environmentally and economically viable. These principles are manifested through the development of solvent-free systems, the use of biocatalysts like immobilized lipases, the adoption of energy-efficient technologies, and robust strategies for minimizing waste and valorizing by-products.

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce the use of auxiliary substances that contribute to waste and environmental contamination. chemistrydocs.com In the context of this compound and similar esters, eliminating organic solvents in favor of using one of the reactants in excess or operating in a neat system significantly improves the process's environmental footprint, as measured by metrics like the E-factor (the mass ratio of waste to the desired product). mdpi.com

Research has demonstrated that the enzymatic synthesis of this compound can be performed efficiently in a solvent-free system. lmaleidykla.lt One study on the alcoholysis of vinyl acetate with 2-ethyl-1-hexanol found that the reaction is faster in a medium containing only the reactants and the enzyme, rendering the addition of solvents like n-hexane unnecessary. lmaleidykla.lt

Combining a solvent-free approach with reduced pressure evaporation creates a highly efficient system. mdpi.comresearchgate.net This combination facilitates the continuous removal of volatile by-products, such as water or low-boiling-point alcohols (e.g., methanol in transesterification reactions), from the reaction mixture. mdpi.comasianpubs.org According to Le Chatelier's principle, removing a product shifts the reaction equilibrium towards the formation of more products, thereby increasing the conversion rate and final yield. mdpi.com This method avoids the high energy costs and potential reactant degradation associated with traditional high-temperature synthesis. mdpi.com For instance, a similar process for 2-ethylhexyl salicylate (B1505791) synthesis was developed to overcome the limitations of conventional methods requiring temperatures above 150°C. mdpi.com

Another advanced technique that minimizes waste is reactive distillation. This process integrates the chemical reaction and the distillation-based separation of products into a single unit. acs.orgacs.org For the synthesis of this compound from 2-ethylhexanol and acetic acid, using an ion-exchange resin as a catalyst in a reactive distillation column allows for the continuous removal of the water by-product, leading to quantitative conversion. acs.orgacs.orgresearchgate.net This process intensification strategy is more energy-efficient and less capital-intensive than conventional batch processes. acs.org

The use of enzymes as biocatalysts represents a significant advancement in the green synthesis of esters like this compound. Lipases, particularly those that are immobilized, are highly effective for catalyzing the esterification or transesterification reactions required for production. mdpi.comresearchgate.net Immobilized enzymes offer several advantages over both traditional chemical catalysts and free enzymes, including:

Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and pressures, reducing energy consumption and minimizing the formation of unwanted side products. mdpi.com

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, resulting in a purer product with fewer downstream purification steps.

Reusability: Immobilization on a solid support (e.g., fabric membranes, resins) allows the lipase to be easily recovered from the reaction mixture and reused for multiple batches, lowering catalyst cost and reducing waste. mdpi.comresearchgate.net Studies on similar ester syntheses show immobilized lipases like Novozym® 435 retaining over 85% of their activity even after five cycles. mdpi.com

Environmental Benignity: Enzymes are biodegradable and non-toxic, posing a lower risk to the environment compared to heavy metal or strong acid catalysts.

Various lipases have been successfully employed for synthesizing 2-ethylhexyl esters. Lipase from Candida sp. 99-125, immobilized on a fabric membrane in a packed bed bioreactor, achieved a 98% yield for 2-ethylhexyl palmitate. researchgate.net Similarly, Novozym® 435 (immobilized lipase from Candida antarctica) and lipases from Thermomyces lanuginosus have been effectively used for the synthesis of this compound and related esters. mdpi.comlmaleidykla.ltresearchgate.net

| Enzyme Source | Support/Method | Substrates | Conversion/Yield | Time | Reference |

| Candida antarctica (Novozym® 435) | Immobilized | Methyl Salicylate + 2-Ethylhexanol | ~88% | 23.1 h | mdpi.com |

| Candida sp. 99-125 | Immobilized on fabric membrane | Palmitic Acid + 2-Ethylhexanol | 98% | - | researchgate.net |

| Thermomyces lanuginosus | Immobilized on chitosan | Vinyl Acetate + 2-Ethyl-1-hexanol | - | - | lmaleidykla.lt |

| Candida antarctica (Fermase CALB 10000) | Immobilized | Palmitic Acid + 2-Ethylhexanol | 96.56% | 120 min | scielo.br |

This table presents data for this compound and similar esters to demonstrate the efficacy of enzymatic synthesis.

Reducing energy consumption is a key goal of green chemistry. rsc.org Innovative energy sources are being explored to replace conventional heating, which can be slow and inefficient. Ultrasound and microwave irradiation are two such energy-efficient technologies that have shown significant promise in accelerating the synthesis of 2-ethylhexyl esters. researchgate.netnih.gov

Ultrasound-assisted synthesis, or sonochemistry, enhances reaction rates primarily through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. researchgate.net This phenomenon generates localized hot spots with intense pressure and temperature, as well as powerful micro-jets and shockwaves. These effects increase mass transfer between reactants, especially in heterogeneous systems (like those with an immobilized enzyme), and can accelerate the catalytic reaction itself. scielo.brresearchgate.net

In the lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent-free system, ultrasound was identified as a promising green technology. scielo.br By optimizing parameters such as ultrasound power and duty cycle, researchers achieved a conversion of 96.56% in just 120 minutes. scielo.br This represents a significant reduction in reaction time compared to conventional methods. researchgate.net

Microwave irradiation is another energy-efficient method. It heats the reaction mixture by directly interacting with polar molecules, leading to rapid and uniform heating throughout the bulk of the material. This can dramatically shorten reaction times and improve yields. For the synthesis of 2-ethylhexyl palmitate, microwave assistance enabled a 99% conversion in approximately 3 hours, a substantial improvement over classical heating methods. nih.gov

While the specific application of a "solar-type ultrasound synergistic reactor" for this compound is an emerging concept, it aligns with the trajectory of combining multiple green technologies. Such a reactor would leverage solar power as a primary energy source to drive the ultrasonic transducers, further minimizing the carbon footprint of the synthesis process.

A holistic green chemistry approach extends beyond the reaction vessel to encompass the entire process, with a focus on minimizing waste and finding value in any by-products. nih.gov For this compound synthesis, this involves several key strategies.

The primary method of waste minimization is inherent in the green synthesis techniques themselves. The use of solvent-free systems eliminates solvent waste, and the application of reusable immobilized enzymes drastically reduces catalyst waste. mdpi.com Process intensification methods like reactive distillation also minimize waste by improving efficiency and reducing the need for separate, energy-intensive purification units. acs.org The by-product of esterification, water, is continuously removed, and because the process uses a solid, reusable catalyst (ion-exchange resin), it avoids the waste associated with neutralizing and disposing of homogeneous acid catalysts like p-toluenesulfonic acid. acs.orgacs.org

Environmental Fate and Transport Mechanisms of 2 Ethylhexyl Acetate

Abiotic Transformation Processes

Abiotic transformation encompasses the chemical degradation of 2-ethylhexyl acetate (B1210297) without the involvement of living organisms. Key processes in this category include hydrolysis, volatilization, and atmospheric photo-oxidation.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. For 2-ethylhexyl acetate, this process involves the cleavage of the ester bond to form 2-ethylhexanol and acetic acid.

The rate of hydrolysis is significantly influenced by pH. Under neutral conditions (pH 7), the abiotic hydrolysis of this compound is a slow process, with a predicted half-life of approximately 3.3 years. oecd.org However, the reaction rate increases under alkaline conditions. At a pH of 8, the estimated half-life for abiotic hydrolysis is significantly shorter, at 121 days. oecd.org In highly basic soils with a pH greater than 9, hydrolysis is expected to be a more significant degradation pathway. taylorfrancis.com Conversely, since the substance is readily biodegradable, hydrolysis is not considered a relevant process in most environmental scenarios. basf.com In mammalian systems, the hydrolysis of this compound to 2-ethylhexanol is rapid, catalyzed by enzymes like esterases and proteases. oecd.orgreachinbelgium.be

Volatilization Dynamics from Environmental Compartments

Volatilization is the process by which a substance evaporates from a solid or liquid state into a gaseous state. The tendency of this compound to volatilize is governed by its physicochemical properties, including its vapor pressure and Henry's Law constant.

With a vapor pressure of 0.23 mm Hg at 25°C, this compound is expected to exist primarily as a vapor in the atmosphere. nih.gov Its estimated Henry's Law constant of 1.5 x 10⁻³ atm-cu m/mole suggests that volatilization from moist soil and water surfaces is an expected and significant process. taylorfrancis.comnih.gov For instance, the half-life for volatilization from a model river is estimated to be a mere 4.2 hours. taylorfrancis.com Volatilization is also anticipated to occur from dry soil surfaces. taylorfrancis.com However, some models suggest that volatilization from the water phase may not be significant. oecd.org

Fugacity modeling (Level III) provides a broader perspective on its environmental distribution, with resulting distributions of 7.65% to air, 25.7% to water, 65.4% to soil, and 1.23% to sediment. oecd.org

Atmospheric Photo-oxidation and Degradation

Once in the atmosphere, this compound is subject to photo-oxidation, primarily through reactions with hydroxyl (OH) radicals. This process is a key degradation pathway in the air.

The estimated half-life for the indirect photo-oxidation of this compound by reaction with hydroxyl radicals is approximately 11.7 to 19 hours. oecd.orgeuropa.eu This relatively short atmospheric lifetime suggests that the compound will be degraded relatively quickly in the atmosphere and that adverse effects in this compartment are not expected. oecd.orgeuropa.eu The reaction with OH radicals is considered the dominant atmospheric loss process for gaseous this compound. cdnsciencepub.com

Biotic Transformation and Biodegradation

Biotic transformation involves the degradation of this compound by living organisms, particularly microorganisms. This is a crucial process for the ultimate removal of the compound from the environment.

Biodegradation in Water and Sediment

In aquatic environments, this compound is considered to be readily biodegradable. oecd.orgbasf.com Studies have shown that microorganisms in water and sediment can effectively degrade this compound.

An aerobic biodegradation test using activated sludge from municipal wastewater demonstrated significant degradation over 28 days. oecd.org The results showed 16% biodegradation after 3 days, 49% after 7 days, 66% after 12 days, and 70% after 28 days. oecd.org This indicates that the material is readily biodegradable according to OECD criteria. oecd.orgbasf.com While specific studies on the biodegradation in sediment are limited for this compound itself, research on structurally similar compounds like bis(2-ethylhexyl)phthalate (BEHP) has shown that intense biological degradation occurs in both water and bottom sediments. researchgate.net Given its ready biodegradability, significant accumulation in organisms is not expected. basf.com

Biodegradation in Soil

In the soil compartment, this compound is also expected to undergo biodegradation. While specific biodegradation studies in soil for this compound are not extensively documented, its ready biodegradability in aquatic systems suggests a similar fate in soil. researchgate.netnih.gov

The soil adsorption coefficient (Koc) for this compound is estimated to be around 222 to 2,500, indicating moderate to slight mobility in soil. oecd.orgnih.govnih.gov This suggests that the compound will be available for microbial degradation within the soil matrix. Studies on structurally similar compounds, such as alkyl acetates in general, have shown that they are typically biodegradable in soil. nih.gov Research on the bioremediation of soils contaminated with related compounds like di(2-ethylhexyl) phthalate (B1215562) (DEHP) has demonstrated effective removal through the addition of nutrients and microbial inoculum. cdc.gov

Interactive Data Table: Environmental Fate Parameters of this compound

| Parameter | Value | Environmental Compartment | Significance | Source |

| Hydrolysis Half-life (pH 7) | 3.3 years | Water | Slow degradation under neutral conditions. | oecd.org |

| Hydrolysis Half-life (pH 8) | 121 days | Water | Faster degradation in alkaline conditions. | oecd.org |

| Volatilization Half-life (model river) | 4.2 hours | Water to Air | Rapid transfer from water to the atmosphere. | taylorfrancis.com |

| Atmospheric Photo-oxidation Half-life | 11.7 - 19 hours | Air | Rapid degradation in the atmosphere. | oecd.orgeuropa.eu |

| Biodegradation (28 days) | 70% | Water | Readily biodegradable in aquatic environments. | oecd.orgbasf.com |

| Soil Adsorption Coefficient (Koc) | 222 - 2500 | Soil | Moderate to slight mobility in soil. | oecd.orgnih.govnih.gov |

Microbial Metabolism and Pathways

While specific microbial metabolism studies on this compound are not extensively detailed in the available literature, its biodegradation is generally inferred from studies on structurally similar compounds like alkyl acetates. It is anticipated that the primary pathway for microbial metabolism involves the hydrolysis of the ester bond to form 2-ethylhexanol and acetic acid. oecd.orgumw.edu These resulting compounds can then be further metabolized by microorganisms. For instance, 2-ethylhexanol can undergo oxidation to form various metabolites. umw.edu

Studies on the broader category of alkyl acetates indicate they are generally biodegradable in both aquatic and terrestrial environments. nih.govechemi.com One study demonstrated that this compound is readily biodegradable, showing 70% CO2 formation relative to the theoretical value over 28 days in an aerobic test with activated sludge. basf.combasf.combasf.com This suggests that microorganisms in environments like wastewater treatment plants can effectively break down this compound. basf.combasf.combasf.com The degradation process is likely facilitated by various bacteria and fungi present in the soil and water. mdpi.com

Influence of Environmental Factors on Biodegradation

The rate and extent of this compound biodegradation are influenced by several environmental factors. While specific data for this compound is limited, general principles of microbial degradation and information from related compounds suggest the following influences:

Temperature: Microbial activity, and thus biodegradation, is temperature-dependent. Studies on similar compounds, like di-(2-ethylhexyl) phthalate (DEHP), show that degradation rates increase with temperature up to an optimal point, typically around 30-35°C, and decrease at lower or higher temperatures. nih.govplos.org

pH: The pH of the environment can significantly affect microbial enzyme activity. For DEHP, degradation is efficient over a wide pH range (from 5 to 9), with optimal degradation often occurring around a neutral pH of 7. nih.govplos.org Hydrolysis of this compound itself is expected to be slow at neutral pH but can become more significant under basic conditions (pH >9). taylorfrancis.com

Nutrient Availability: The presence of other nutrients, such as carbon and nitrogen sources, can impact the microbial degradation of organic compounds.

Salinity: In aquatic environments, salinity can affect microbial populations and their degradative capabilities. For instance, the degradation of DEHP has been shown to decrease with increasing salt concentrations. nih.gov

Environmental Distribution and Partitioning

The way this compound moves through and is distributed among different environmental compartments—air, water, soil, and living organisms—is determined by its physical and chemical properties.

Adsorption to Soil and Sediment

The tendency of this compound to attach to soil and sediment particles is described by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The estimated Koc for this compound varies, with some sources reporting a value of approximately 222, which suggests moderate mobility in soil. oecd.org Other estimations provide a higher Koc value of around 2,500, indicating slight mobility in soil. nih.govechemi.com A calculated log Koc of 2.35 also suggests that significant adsorption to the solid soil phase is not expected. basf.comssl-images-amazon.com This adsorption to soil and sediment is a key process that influences its concentration in the water column and its potential for leaching into groundwater. nih.gov

Distribution Modeling (e.g., Fugacity Modelling Level III)

Fugacity models are used to predict the environmental distribution of a chemical. A Level III fugacity model for this compound provides the following estimated distribution:

Air: 7.65% oecd.org to 8.3% regulations.gov

Water: 25.7% oecd.org to 29.3% regulations.gov

Soil: 65.4% oecd.org to 62.2% regulations.gov

Sediment: 1.23% oecd.org to 0.219% regulations.gov

This model indicates that if this compound is released into the environment, it is expected to predominantly partition to the soil, followed by water, and to a lesser extent, air and sediment. oecd.orgregulations.gov

Table 1: Level III Fugacity Model Results for this compound

| Environmental Compartment | Distribution (%) - Source oecd.org | Distribution (%) - Source regulations.gov |

| Air | 7.65 | 8.3 |

| Water | 25.7 | 29.3 |

| Soil | 65.4 | 62.2 |

| Sediment | 1.23 | 0.219 |

Bioconcentration and Bioaccumulation Potential

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes all routes of exposure. The potential for this compound to bioconcentrate is estimated using its octanol-water partition coefficient (log Kow) and its bioconcentration factor (BCF).

The log Kow for this compound has been measured at 4.2, and estimated at 3.74. oecd.orgbasf.com Based on the estimated log Kow, a BCF of 400 has been calculated, suggesting a high potential for bioconcentration in aquatic organisms. nih.govechemi.com However, other calculations provide a BCF range of 7 to 292, indicating that significant accumulation in organisms is not expected. basf.combasf.combasf.com Another source calculates a BCF of 151, suggesting a low bioaccumulation potential. oecd.org The discrepancy in these values highlights the uncertainty in predicting the exact bioconcentration potential.

Table 2: Bioconcentration and Partitioning Parameters for this compound

| Parameter | Value | Source |

| Log Kow (measured) | 4.2 | basf.com, |

| Log Kow (estimated) | 3.74 | oecd.org, echemi.com |

| BCF (calculated) | 400 | nih.gov, echemi.com |

| BCF (calculated) | 7 - 292 | basf.com, basf.com, basf.com |

| BCF (calculated) | 151 | oecd.org |

| Koc (estimated) | 222 | oecd.org |

| Koc (estimated) | 2,500 | nih.gov, echemi.com |

| Log Koc (calculated) | 2.35 | basf.com, ssl-images-amazon.com |

Environmental Monitoring Data and Field Studies

Specific environmental monitoring data and field studies for this compound are not widely available in the reviewed literature. oecd.orgeuropa.eueuropa.eu The lack of such data makes it difficult to determine the actual concentrations of this compound in different environmental media under real-world conditions. Most of the available information is based on laboratory studies and predictive models. oecd.orgnih.gov

Ecotoxicological Research and Environmental Impact Assessment of 2 Ethylhexyl Acetate

Aquatic Ecotoxicity Studies

Research into the aquatic toxicity of 2-ethylhexyl acetate (B1210297) indicates that it is acutely toxic to aquatic organisms. basf.com

Studies on fish species, particularly the rainbow trout (Oncorhynchus mykiss), have been conducted to determine the acute toxicity of 2-ethylhexyl acetate. A 96-hour semi-static test, following OECD Test Guideline 203, ISO 7346, and 84/449/EEC, C.1, established a median lethal concentration (LC50) of 8.27 mg/L. basf.combasf.comsigmaaldrich.comcorteva.com.py This classification is based on the analytically determined concentration of the substance in the water. basf.com Another study using a water accommodated fraction (WAF) with measured concentrations ranging from 0.284 to 2.51 mg/L also reported the 96-hour LC50 as 8.27 mg/L. oecd.org

Table 1: Acute Toxicity of this compound to Fish

| Species | Test Duration | Endpoint | Concentration (mg/L) | Test Guideline |

|---|

The impact of this compound on aquatic invertebrates has been assessed using species such as Daphnia magna (water flea). A 48-hour semi-static test, in accordance with OECD Guideline 202 (part 1), determined the median effective concentration (EC50) for immobilization to be 22.9 mg/L. basf.combasf.comssl-images-amazon.com This finding was based on the analytically measured concentration of the compound. basf.com A separate static-renewal 48-hour exposure study using a WAF with concentrations from 0.828 to 15.7 mg/L also confirmed the 48-hour EC50 for immobilization of Daphnia magna at 22.9 mg/L. oecd.org

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Test Duration | Endpoint | Concentration (mg/L) | Test Guideline |

|---|

The effects of this compound on aquatic plants have been studied using the green algae Pseudokirchneriella subcapitata (formerly known as Selenastrum capricornutum). In a 72-hour growth inhibition study following OECD Guideline 201, the EC50 for growth rate was determined to be greater than 21.9 mg/L. basf.combasf.com The no-observed-effect concentration (NOEC) for the same duration was 10.3 mg/L, with these values based on the analytically determined concentration. basf.com Another 72-hour study using a WAF with measured concentrations up to 21.0 mg/L reported a similar EC50 for growth inhibition of >21.9 mg/L and a NOEC of 10.3 mg/L. oecd.org

Table 3: Toxicity of this compound to Aquatic Algae

| Species | Test Duration | Endpoint | Concentration (mg/L) | Test Guideline |

|---|---|---|---|---|

| Pseudokirchneriella subcapitata | 72 hours | EC50 (Growth Rate) | > 21.9 | OECD Guideline 201 |

The impact of this compound on microorganisms, specifically activated sludge from domestic wastewater treatment plants, has also been investigated. An EC20 value, which is the concentration causing a 20% effect, was found to be greater than 1,000 mg/L over a 180-minute period in a test following OECD Guideline 209. basf.comechemi.com This was based on the nominal concentration. basf.com A static test with activated sludge over a 3-hour period also showed an EC50 of over 1,000 mg/L. sigmaaldrich.com These findings suggest that the compound is not expected to inhibit the degradation activity of activated sludge in biological treatment plants when introduced in appropriate low concentrations. basf.combasf.com

Table 4: Toxicity of this compound to Microorganisms

| Organism | Test Duration | Endpoint | Concentration (mg/L) | Test Guideline |

|---|---|---|---|---|

| Activated Sludge (domestic) | 180 minutes | EC20 | > 1,000 | OECD Guideline 209 |

Toxicity to Aquatic Algae and Cyanobacteria (e.g., Pseudokirchneriella subcapitata)

Terrestrial Ecotoxicity Studies

Information regarding the terrestrial ecotoxicity of this compound is limited.

Currently, there is no available data on the toxicity of this compound to soil organisms. basf.combasf.comixom.combasf.com Further research is needed to assess its potential impact on the terrestrial environment.

Effects on Terrestrial Plants (e.g., Wheat seedlings)

Limited specific data exists on the direct effects of this compound on terrestrial plants like wheat seedlings. However, research on related compounds provides some insight. For instance, studies on Di(2-ethylhexyl) phthalate (B1215562) (DEHP), another common plasticizer, have shown that it can impact the growth and physiological processes of wheat.

In one study, wheat seedlings exposed to DEHP in the soil showed a dose-dependent toxic effect. nih.gov The germination rate of wheat was reduced, and at higher concentrations (100 mg/kg), root length was significantly inhibited, though plant height was not affected. nih.gov Biochemically, DEHP exposure first promoted and then inhibited photosynthetic pigments in wheat seedlings. nih.gov The content of soluble sugar followed a pattern of inhibition, then activation, and finally inhibition again. nih.gov Antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and peroxidase (POD) showed an approximate parabolic trend in response to DEHP, while catalase (CAT) activity showed the opposite trend. nih.gov

While these findings are for DEHP, they suggest that related ester compounds could potentially have complex, dose-dependent effects on the growth and biochemical processes of terrestrial plants. Direct research on this compound is necessary to determine its specific impacts.

Endocrine Disruption Potential in Environmental Systems

In contrast, related compounds like Di(2-ethylhexyl) phthalate (DEHP) are more widely recognized as endocrine disruptors. nih.govclinmedjournals.orgresearchgate.net DEHP has been shown to interfere with the endocrine system in various ways, including exhibiting estrogenic activity and affecting the hypothalamic-pituitary-thyroid (HPT) axis in organisms like zebrafish larvae. nih.gov

Given the structural similarities between these compounds, further investigation into the endocrine-disrupting potential of this compound is warranted to fully understand its environmental risk.

Comparative Ecotoxicology with Related Compounds (e.g., Di(2-ethylhexyl) phthalate, Di(2-ethylhexyl) adipate)

Comparing the ecotoxicology of this compound with related compounds like Di(2-ethylhexyl) phthalate (DEHP) and Di(2-ethylhexyl) adipate (B1204190) (DEHA) reveals differences in their environmental behavior and toxicological profiles.

This compound is characterized as being readily biodegradable and having a low potential for bioaccumulation. oecd.orgbasf.com It is considered acutely toxic to aquatic organisms, with a 96-hour LC50 for fish (Oncorhynchus mykiss) of 8.27 mg/L. basf.comixom.com Fugacity modeling suggests that if released, it would predominantly partition to soil (65.4%) and water (25.7%). oecd.org

Di(2-ethylhexyl) phthalate (DEHP) is a well-studied environmental contaminant known for its endocrine-disrupting properties. nih.govresearchgate.net It is persistent in some environments, particularly in deep soil and sediments, and can bioaccumulate. DEHP has been shown to have reproductive and developmental toxicity in animal studies. epa.gov In aquatic systems, it can cause mortality and various toxic effects in fish embryos at low concentrations. nih.gov Studies on the plant pathogenic bacterium Acidovorax citrulli showed that DEHP exposure did not affect the bacterial population but did alter the fatty acid composition of the cell membrane. frontiersin.org

Di(2-ethylhexyl) adipate (DEHA) is another plasticizer that can be released into the environment. nih.gov It is expected to biodegrade readily in soil and water. epa.gov While its acute toxicity to fish and algae is low, it has shown acute and chronic toxicity to Daphnia magna. epa.gov In rodent studies, DEHA has been associated with adverse reproductive and developmental effects at high doses. ca.gov Some studies have suggested it may have the potential to disrupt the endocrine system, though the evidence is not as strong as for DEHP. researchgate.net

Interactive Data Table: Comparative Ecotoxicological Data

| Compound | Biodegradability | Bioaccumulation Potential | Aquatic Toxicity (Fish 96-hr LC50) | Primary Environmental Partitioning | Known Endocrine Disruption |

| This compound | Readily biodegradable oecd.orgbasf.com | Low oecd.orgbasf.com | 8.27 mg/L (Oncorhynchus mykiss) basf.comixom.com | Soil (65.4%), Water (25.7%) oecd.org | No activity in ER models epa.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Slowly biodegradable in some environments | Can bioaccumulate | 0.50 ppm (zebrafish) nih.gov | Soil (42.8%), Aquatic Sediments (40%) | Yes nih.govresearchgate.netresearchgate.net |

| Di(2-ethylhexyl) adipate (DEHA) | Readily biodegradable epa.gov | Low epa.gov | Not acutely toxic at water solubility epa.gov | Partitions to sediment and biota nih.gov | Potential, less potent than DEHP researchgate.net |

Analytical Methodologies for 2 Ethylhexyl Acetate in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures, and several chromatographic methods are employed for the analysis of 2-Ethylhexyl acetate (B1210297). The choice of technique often depends on the sample matrix, the required sensitivity, and the presence of interfering compounds.

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like 2-Ethylhexyl acetate. shimadzu.com In GC, the sample is vaporized and transported through a column by an inert carrier gas. shimadzu.com The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase within the column. shimadzu.com

When coupled with a mass spectrometer (MS), GC-MS provides a highly sensitive and selective analytical method. shimadzu.comnih.gov The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a chemical fingerprint for identification. shimadzu.com This combination allows for the confident identification and quantification of this compound, even in complex mixtures. nih.govresearchgate.net

Several studies have utilized GC-MS for the determination of various organic compounds, including esters like this compound, in diverse matrices. nih.govresearchgate.netmdpi.com For instance, GC-MS has been employed for the analysis of harmful substances in consumer products, showcasing its ability to separate and identify a wide range of compounds within a single run. mdpi.com The selection of appropriate GC columns, temperature programs, and MS parameters is crucial for achieving optimal separation and detection. nih.govmdpi.com

Table 1: Example GC-MS Parameters for Organic Compound Analysis

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., TG-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min nih.gov |

| Injector Temperature | 280 °C nih.gov |

| Oven Temperature Program | Initial 40°C (hold 3 min), ramp at 5°C/min to 280°C (hold 5 min) nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| MS Transfer Line Temp. | 280 °C nih.gov |

| Mass Scan Range | 50-500 m/z mdpi.com |

This table presents typical parameters and may require optimization based on the specific analytical application.

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique that can be used for the analysis of this compound. sielc.com Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. ilacadofsci.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary and mobile phases. sielc.comilacadofsci.com

For the analysis of esters like this compound, reversed-phase HPLC is commonly used. ilacadofsci.comresearchgate.net In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comilacadofsci.com Detection is often achieved using a UV detector, as the ester group exhibits some UV absorbance. ilacadofsci.com The development of an HPLC method involves optimizing the mobile phase composition, flow rate, and column type to achieve the desired separation and sensitivity. sielc.comilacadofsci.com

Table 2: Example HPLC Parameters for Ester Analysis

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient sielc.comilacadofsci.com |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 235 nm ilacadofsci.com |

| Injection Volume | 20 µL researchgate.net |

This table provides an example and specific conditions may vary depending on the analyte and matrix.

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved separation efficiency, sensitivity, and automation. eprajournals.commdpi.com It is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent coated on a glass or aluminum plate. ijpsjournal.comresearchgate.net HPTLC is known for its simplicity, cost-effectiveness, and high sample throughput. eprajournals.comijpsjournal.com

In HPTLC, the sample is applied as a narrow band, and the plate is developed in a chamber with a suitable mobile phase. ijpsjournal.com The separation is based on the differential migration of the components up the plate. eprajournals.com For a compound like this compound, a mobile phase containing a mixture of nonpolar and polar solvents would be used. For instance, a system of petroleum ether and ethyl acetate could be employed. polarresearch.net After development, the plate is visualized, and the separated components are quantified densitometrically. HPTLC has been successfully applied to the analysis of various compounds in different matrices, demonstrating its utility as a screening and quantification tool. researchgate.netpolarresearch.net

Table 3: Example HPTLC System for the Separation of Esters

| Parameter | Value |

| Stationary Phase | HPTLC silica gel 60 F254 plates mdpi.com |

| Mobile Phase | Petroleum ether/Ethyl acetate/Acetone/Glacial acetic acid (29:1:0.5:2 drops, v/v/v/v) polarresearch.net |

| Development | In a saturated twin-trough chamber |

| Detection | Visualization with a chromogenic agent (e.g., bromine thymol (B1683141) blue) followed by densitometric scanning polarresearch.net |

This table is illustrative, and the mobile phase composition and detection method may need to be optimized.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step in the analysis of this compound from complex matrices. The primary goals are to isolate the analyte from interfering components, concentrate it to a detectable level, and present it in a solvent compatible with the chosen chromatographic technique.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for cleaning up and concentrating analytes from liquid samples. mdpi.comwindows.net It involves passing the sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent, while the matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. mdpi.com

For a moderately polar compound like this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, can be effective. mdpi.comwindows.net The choice of sorbent and elution solvent is crucial for achieving high recovery and a clean extract. mdpi.com SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. windows.net

Table 4: Typical SPE Procedure for Ester Extraction from Aqueous Samples

| Step | Description |

| Conditioning | The SPE cartridge is conditioned with a solvent like methanol (B129727) followed by water to activate the sorbent. mdpi.com |

| Loading | The aqueous sample is passed through the cartridge, and the analyte adsorbs to the sorbent. windows.net |

| Washing | The cartridge is washed with a weak solvent to remove interfering compounds. |

| Elution | The analyte is eluted from the sorbent with a small volume of a strong organic solvent, such as ethyl acetate or acetonitrile. mdpi.com |

This is a general procedure and requires optimization for specific sample types and analytes.

Liquid-Liquid Extraction (LLE) is a traditional and straightforward method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comresearchgate.net It is a versatile technique for extracting analytes from aqueous samples. phenomenex.com

In the context of this compound analysis, LLE would involve extracting the analyte from a water-based sample into a water-immiscible organic solvent in which it has high solubility, such as hexane, dichloromethane, or ethyl acetate. explorationpub.comresearchgate.netmdpi.com The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases and can be influenced by factors like pH and the presence of salts. researchgate.net While effective, LLE can be time-consuming and may require large volumes of organic solvents. phenomenex.commdpi.com

Table 5: Common Solvents Used in LLE for Organic Compound Extraction

| Solvent | Properties and Use |

| Hexane | A nonpolar solvent suitable for extracting nonpolar compounds. explorationpub.com |

| Dichloromethane | A versatile solvent capable of extracting a wide range of organic compounds. |

| Ethyl Acetate | A moderately polar solvent effective for extracting esters and other similar compounds. explorationpub.commdpi.com |

| Acetonitrile | A polar solvent often used for extracting a broad range of analytes from various matrices. mdpi.com |

The choice of solvent depends on the polarity of the target analyte and the sample matrix.

Ultrasonic Solvent Extraction

Validation of Analytical Methods

The validation of an analytical method is essential to ensure its reliability for its intended purpose. Key validation parameters include the limit of detection, limit of quantification, accuracy, precision, and recovery.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. epa.gov For related 2-ethylhexyl esters, such as 2,4-D 2-ethylhexyl ester (2,4-D 2-EHE), the LOD and LOQ in soil have been reported.

| Analyte | Matrix | LOD | LOQ | Source |

| 2,4-D 2-EHE | Soil | 0.00057 mg/kg | 0.0019 mg/kg | epa.gov |

| 2,4-D 2-EHE | Soil | Not Reported | 0.01 mg/kg | epa.gov |

| MEHP | Blood | 0.278 ng/mL | Not Reported | plos.org |

| DEHP Metabolites | Urine | 0.11-0.28 ng/mL | 0.24-0.58 ng/mL | nih.govbiorxiv.org |

| DEHP | Plastic Water Bottles | 0.29 ppm | Not Reported | researcher.lifelp.edu.ua |

MEHP is a primary metabolite of DEHP.

Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. polarresearch.net Reproducibility is the ability of a method to produce consistent results over time and in different laboratories.

| Analyte | Matrix | Accuracy/Precision | Source |

| 2,4-D 2-EHE | Soil & Sediment | Mean recoveries 70-120%; RSD ≤20% | epa.gov |

| DEHA | Antarctic Krill | Recovery 97.1–101.6%; RSD 2.47–4.90% | polarresearch.net |

| Di-2-ethylhexyl maleate | Not Specified | Average recovery 96.3%-100.4% | researchgate.net |

| DEHP | Rat Plasma & Feces | Intra-day and inter-day precision and accuracy < ± 15% | mdpi.com |

| DEHP Metabolites | Reference Samples | RSD 7.55-23.91%; BIAS% 5.14-12.96 | biorxiv.org |

RSD: Relative Standard Deviation

Recovery Studies

Recovery studies are performed to determine the efficiency of an extraction method by measuring the percentage of the analyte that is successfully extracted from the matrix.

| Analyte | Matrix | Recovery (%) | Source |

| 2,4-D 2-EHE | Soil & Sediment | 72-112% | epa.gov |

| DEHA | Antarctic Krill | 97.1-101.6% | polarresearch.net |

| DEHP | Rat Plasma & Feces | 87.4-104.8% | mdpi.com |

| MEHP | Blood | 95.6 ± 1.9% | plos.org |

| Di-2-ethylhexyl maleate | Not Specified | 96.3-100.4% | researchgate.net |

Interlaboratory Comparison and External Quality Assurance Schemes

Interlaboratory Comparisons (ILCs) and External Quality Assurance (EQA) or Proficiency Testing (PT) schemes are fundamental to ensuring the reliability and comparability of analytical data among different laboratories. compalab.orgbipea.orggeves.fr Participation in these programs is often a requirement for laboratory accreditation to standards such as ISO/IEC 17043. compalab.orgbipea.org These schemes involve a coordinating body sending identical, homogeneous samples to multiple laboratories for analysis. The results are then collated and compared against a reference value to assess each laboratory's performance. bipea.org

For volatile organic compounds (VOCs) like this compound, such programs are critical, particularly in the context of material emissions testing. For instance, the German Federal Institute for Materials Research and Testing (BAM) has organized round-robin tests (RRTs) for VOC emissions from building products, which included this compound. These comparisons have demonstrated a significant improvement in the comparability of measurements over time. A large European interlaboratory comparison in 1999 showed a mean relative standard deviation (RSD) of 51% among participating labs. By 2018, the mean RSD in the BAM RRTs had decreased to 28%, indicating a higher degree of reliability and consumer protection.

In another round-robin test focusing on chemical emission testing using the Field and Laboratory Emission Cell (FLEC), this compound was included as a target analyte for evaluating emissions from a nitro-cellulose lacquer. While detailed results for this compound were not the primary focus of the published report, its inclusion underscores its relevance as a VOC of interest in building materials that requires standardized and proficient analysis.

Many organizations offer PT schemes for various analytes, including a wide range of VOCs in matrices like natural water and for olfactometry. olfasense.comqualitychecksrl.com While specific, regularly scheduled PT programs solely for this compound are not always prominent, it is often included in broader VOC analysis schemes, such as those for indoor air quality or emissions from consumer products. olfasense.com

Application of Analytical Methods in Environmental and Biological Monitoring

Analytical methods for this compound are primarily applied in monitoring its presence in environmental media, due to its widespread use as a solvent, and to a lesser extent, in biological samples to assess human exposure. oecd.org

Environmental Monitoring

The primary application of analytical methods for this compound is in the monitoring of air quality, particularly indoor air. As a semi-volatile organic compound (SVOC), it is released from a variety of materials used indoors. Its use as a solvent in paints, lacquers, coatings, inks, and adhesives, and as a coalescing agent in emulsion paints, makes it a common component of emissions from building materials and furnishings. seqens.com

Fugacity modeling predicts that if released, this compound would predominantly partition to soil (65.4%) and water (25.7%), with a smaller fraction remaining in the air (7.65%). oecd.org Despite this, its vapor pressure (0.31 hPa at 25°C) and presence in numerous consumer products lead to its detection in air. oecd.org Monitoring studies, often employing emission test chambers, have quantified the emission rates of this compound from various products. These tests are crucial for ensuring compliance with indoor air quality standards and for product certification.

| Monitoring Application | Matrix | Context/Source of Compound | Typical Analytical Approach | Example Findings |